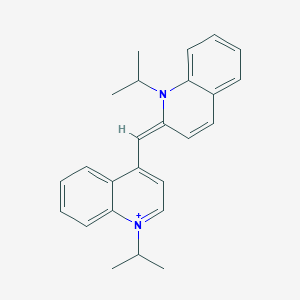

1,1'-Diisopropyl-2,4'-cyanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound has shown potent effects on the inactivation of circulating noradrenaline and adrenaline in various studies . It is particularly significant in pharmacology due to its ability to inhibit the extraneuronal uptake of catecholamines, which plays a crucial role in terminating the actions of these neurotransmitters .

Métodos De Preparación

The synthesis of 1,1'-Diisopropyl-2,4'-cyanine involves the reaction of cyanine dyes with specific reagents under controlled conditions. The exact synthetic routes and industrial production methods are not extensively detailed in the literature. it is known that the compound is synthesized through a series of chemical reactions involving the formation of the cyanine structure, followed by iodination to produce the final product .

Análisis De Reacciones Químicas

1,1'-Diisopropyl-2,4'-cyanine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives of this compound, while reduction may produce reduced forms of the compound .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Inhibition of Catecholamine Excretion

One of the primary applications of 1,1'-Diisopropyl-2,4'-cyanine is its role as a potent inhibitor of the extraneuronal monoamine transport system (uptake2). Research indicates that this compound significantly reduces the renal excretion of catecholamines such as adrenaline and noradrenaline. A study conducted on anesthetized rabbits demonstrated that disprocynium24 effectively blocked the renal clearance of these catecholamines, suggesting its potential use in managing conditions associated with catecholamine dysregulation .

Mechanism of Action

The mechanism by which disprocynium24 operates involves blocking both uptake2 and organic cation transport systems in the kidney. This dual action leads to increased plasma levels of catecholamines, which can be beneficial in certain therapeutic contexts where enhanced catecholamine activity is desired .

Bioanalytical Applications

Fluorescent Labeling in Molecular Biology

This compound is also utilized as a fluorescent dye in molecular biology applications. Its structural characteristics allow it to be incorporated into oligonucleotides for various labeling purposes. The compound's fluorescence properties make it valuable for tracking and visualizing biomolecules within biological systems .

Table: Comparison of Cyanine Dyes

| Cyanine Dye | Structure | Applications |

|---|---|---|

| Cyanine 3 | 1-[3-(4-monomethoxytrityloxy)... | Fluorescent labeling |

| Cyanine 5 | 1-[3-(4-monomethoxytrityloxy)... | Fluorescent imaging |

| This compound | Disprocynium24 | Inhibition of catecholamine excretion |

Research on Biological Activities

Antitumor and Antimicrobial Properties

While primarily recognized for its pharmacological applications, ongoing research is exploring the broader biological activities associated with diarylpentanoids, including derivatives like this compound. Studies have indicated potential antitumor and antimicrobial properties linked to compounds within this class. The structural features of these compounds are being investigated to understand their mechanisms and efficacy against various pathogens .

Case Study 1: Renal Excretion Inhibition

In a controlled study involving rabbits treated with disprocynium24, researchers measured the plasma clearance rates of infused radiolabeled catecholamines. The results indicated a marked decrease in renal excretion rates following administration of the compound compared to control groups . This study underscores the potential clinical implications for conditions characterized by elevated catecholamine levels.

Case Study 2: Fluorescent Labeling Techniques

Another significant application involves the incorporation of disprocynium24 into oligonucleotide synthesis. Researchers have successfully utilized this compound to enhance the detection sensitivity in fluorescence-based assays. The ability to visualize nucleic acids with high specificity has implications for genetic research and diagnostics .

Mecanismo De Acción

1,1'-Diisopropyl-2,4'-cyanine exerts its effects by inhibiting the extraneuronal monoamine transporter, which is responsible for the uptake of catecholamines like noradrenaline and adrenaline. This inhibition leads to increased levels of these neurotransmitters in the plasma, thereby enhancing their physiological effects. The molecular targets involved include the organic cation transporter 3 (OCT3), which facilitates the transport of catecholamines across cell membranes .

Comparación Con Compuestos Similares

1,1'-Diisopropyl-2,4'-cyanine is unique compared to other similar compounds due to its high potency and specificity in inhibiting the extraneuronal monoamine transporter. Similar compounds include:

Decynium22: Another potent inhibitor of the extraneuronal monoamine transporter with similar pharmacokinetic properties.

Corticosterone: A steroid that also inhibits extraneuronal transport but through a different mechanism.

These compounds share some similarities in their inhibitory effects on catecholamine transport, but this compound stands out due to its unique chemical structure and high degree of potency .

Propiedades

Número CAS |

149578-82-5 |

|---|---|

Fórmula molecular |

C25H27N2+ |

Peso molecular |

355.5 g/mol |

Nombre IUPAC |

(2E)-1-propan-2-yl-2-[(1-propan-2-ylquinolin-1-ium-4-yl)methylidene]quinoline |

InChI |

InChI=1S/C25H27N2/c1-18(2)26-16-15-21(23-10-6-8-12-25(23)26)17-22-14-13-20-9-5-7-11-24(20)27(22)19(3)4/h5-19H,1-4H3/q+1 |

Clave InChI |

TYFOKKOWQOKKCH-UHFFFAOYSA-N |

SMILES |

CC(C)N1C(=CC2=CC=[N+](C3=CC=CC=C23)C(C)C)C=CC4=CC=CC=C41 |

SMILES isomérico |

CC(C)N1/C(=C/C2=CC=[N+](C3=CC=CC=C23)C(C)C)/C=CC4=CC=CC=C41 |

SMILES canónico |

CC(C)N1C(=CC2=CC=[N+](C3=CC=CC=C23)C(C)C)C=CC4=CC=CC=C41 |

Key on ui other cas no. |

149578-82-5 |

Sinónimos |

1,1'-diisopropyl-2,4'-cyanine disprocynium 24 disprocynium 24 perchlorate disprocynium24 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.